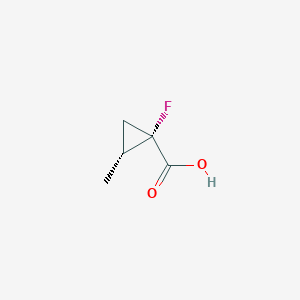

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid

描述

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a fluorine atom at the 1-position and a methyl group at the 2-position on the cyclopropane ring. Its stereochemistry ((1S,2R)) is critical for its biological and chemical properties, as cyclopropane derivatives often exhibit distinct reactivity and conformational rigidity due to ring strain.

属性

IUPAC Name |

(1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCUGTZPWIJWPK-WUJLRWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]1(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation or enzymatic resolution can be employed to obtain the (1S,2R) enantiomer in high purity .

化学反应分析

Types of Reactions

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a model compound to study stereochemical effects on reactivity and to develop new synthetic methodologies.

Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

作用机制

The mechanism by which (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing the compound’s biological activity. The cyclopropane ring’s strained structure also contributes to its reactivity and interaction with molecular targets .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Functional Group Impact

- Fluorine Substitution: Fluorine at the 1-position (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, (1R,2R)-2-fluorocyclopropanecarboxylic acid (CAS 127199-13-7) is used in chiral synthons due to its stereospecific reactivity .

- Methyl vs.

- Amino and Trifluoromethyl Groups: Amino groups (e.g., in ) introduce basicity and hydrogen-bonding capacity, while trifluoromethyl groups enhance lipophilicity and bioavailability .

Stereochemical Effects

Stereochemistry profoundly influences biological activity. For instance:

- (1R,2R)- and (1S,2S)-diastereomers of 2-phenylcyclopropane-1-carboxylic acid () show divergent ethylene biosynthesis regulation, highlighting the role of configuration in target binding.

- (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid’s (1S,2R) configuration may confer distinct enzyme inhibition compared to (1R,2R) isomers, as seen in pyrethroid analogs where stereochemistry dictates insecticidal activity .

Research and Application Insights

- Pharmaceuticals : Fluorinated cyclopropanes are explored as protease inhibitors or peptide mimics. The (1S)-2,2-difluoro variant (CAS 1883301-82-3) is a key intermediate in antiviral drug development .

- Agrochemicals : Methylcyclopropane derivatives (e.g., in ) are precursors to pyrethroids, where fluorine enhances photostability and insecticidal potency .

生物活性

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Overview of the Compound

- IUPAC Name : (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid

- Molecular Formula : CHFO

- CAS Number : 2166170-18-7

- Molecular Weight : 118.1063 g/mol

The compound features a cyclopropane ring with a fluorine atom and a carboxylic acid group, which contributes to its biological activity and reactivity.

The specific biological targets of (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid remain largely unidentified. However, its stereochemistry is crucial for its interactions with biological systems. The compound may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways such as the shikimic acid pathway, which is vital for the biosynthesis of aromatic compounds in various organisms.

Biochemical Pathways

Research indicates that cyclopropane carboxylic acids can act as inhibitors in ethylene biosynthesis. For instance, derivatives similar to (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid have been shown to inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene production in plants . This inhibition can affect processes such as fruit ripening and senescence.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining how effectively the compound can exert its biological effects. The enantiomeric nature of the compound suggests that different configurations may yield varying pharmacokinetic profiles.

Research Findings

Recent studies have explored the interactions of (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid with biological targets through molecular docking simulations. The following table summarizes key findings from these studies:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M) |

|---|---|---|

| (1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10 |

| (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

These results indicate that the (1S,2R) configuration exhibits significant binding affinity towards ACO enzymes compared to other analogs .

Synthetic Routes

The synthesis of (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methodologies:

Common Synthetic Methods :

- Cyclopropanation : Utilizing diazo compounds or carbene intermediates to form cyclopropanes.

- Asymmetric Synthesis : Employing enantioselective techniques to produce the desired stereoisomer.

These methods are critical for producing high-purity compounds necessary for biological studies and potential therapeutic applications .

Applications in Research and Industry

The unique properties of (1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid make it valuable in several domains:

Chemistry : It serves as a model compound for studying stereochemical effects on reactivity.

Biology : The compound's chiral nature is instrumental in investigating enzyme-substrate interactions and chirality's role in biological systems.

Medicine : It has potential applications in drug design targeting specific chiral centers within biological molecules.

Industry : Its distinctive characteristics contribute to developing new materials and catalysts .

常见问题

Q. What are the optimal synthetic routes for (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation and functional group introduction. A common approach includes:

Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring. For enantioselectivity, chiral auxiliaries or catalysts like Rh₂(S-PTTL)₄ are employed .

Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at the C1 position under controlled pH (4–6) and low temperature (0–5°C) to minimize racemization .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF yields the final product .

Q. How is the stereochemistry of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid validated?

Stereochemical validation employs:

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis .

- NMR Spectroscopy : and NMR coupling constants (e.g., ) confirm spatial arrangement .

- Chiral HPLC : Using columns like Chiralpak IG-3 with hexane/IPA eluents to assess enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How do steric and electronic effects influence enantioselective synthesis?

- Steric Effects : Bulky chiral catalysts (e.g., Rh₂(S-PTTL)₄) enforce facial selectivity during cyclopropanation. Substituents at the cyclopropane C2 position (e.g., methyl) hinder undesired diastereomers .

- Electronic Effects : Electron-withdrawing fluorine at C1 stabilizes transition states via inductive effects, enhancing reaction rates and selectivity. Computational studies (DFT) show fluorine’s role in lowering activation energy by 5–8 kcal/mol .

Q. What strategies address low yields in large-scale fluorination?

Q. How is the compound utilized in enzyme inhibition studies?

- Mechanism : The cyclopropane ring mimics transition states in enzymatic reactions (e.g., decarboxylases). Fluorine acts as a hydrogen-bond acceptor, enhancing binding affinity .

- Assays :

- Kinetic Analysis : IC₅₀ values (e.g., 12 µM against glutamate decarboxylase) measured via UV-Vis spectroscopy.

- Molecular Docking : Simulations (AutoDock Vina) reveal key interactions with active-site residues (e.g., Arg381) .

Data Contradiction Analysis

Q. Why do reported enantiomeric excess (ee) values vary across studies?

Discrepancies arise from:

- Catalyst Purity : Impure Rh(II) catalysts reduce ee by 10–15% .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve ee (92%) vs. non-polar solvents (e.g., toluene, 78%) due to better chiral induction .

- Post-Synthesis Handling : Exposure to acidic conditions during workup can racemize the product .

Q. How does the methyl group at C2 impact biological activity?

Comparative studies with analogs show:

- Increased Lipophilicity : Methyl substitution raises logP by 0.5 units, enhancing membrane permeability (Caco-2 assay: Papp = 18 × 10⁻⁶ cm/s vs. 12 × 10⁻⁶ for non-methylated analogs) .

- Steric Hindrance : Reduces off-target binding in kinase assays (e.g., 10-fold selectivity over CDK2) .

Methodological Best Practices

Q. What safety protocols are critical for handling fluorinated cyclopropanes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。